1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to a quinazolinone moiety
Preparation Methods
The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves spiro-condensation reactions. One common method includes the reaction of quinazolinone derivatives with cycloheptanone under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the spiro linkage . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Scientific Research Applications
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,3’-pyrrolo[1,2-a]quinolines]: These compounds also feature a spiro linkage but differ in the heterocyclic components involved.
Spiro[benzofuran-2,1’-cyclohexane]: This compound has a spiro linkage between a benzofuran and a cyclohexane ring, offering different chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXADIMWHZWCHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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